molecular formula C18H23NO B12888181 3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole CAS No. 88409-19-2

3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole

Cat. No.: B12888181
CAS No.: 88409-19-2
M. Wt: 269.4 g/mol
InChI Key: PFLRUAUNZUGIGE-UHFFFAOYSA-N
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Description

3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is a chemical compound with the molecular formula C10H15NO It is a member of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of mesityl derivatives with cyclooctane derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]thiazole-2(3H)-thione: A similar compound with a thiazole ring instead of an isoxazole ring.

    3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]thiazole: Another related compound with a thiazole ring.

Uniqueness

3-Mesityl-4,5,6,7,8,9-hexahydrocycloocta[d]isoxazole is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to its thiazole analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88409-19-2

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole

InChI

InChI=1S/C18H23NO/c1-12-10-13(2)17(14(3)11-12)18-15-8-6-4-5-7-9-16(15)20-19-18/h10-11H,4-9H2,1-3H3

InChI Key

PFLRUAUNZUGIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3=C2CCCCCC3)C

Origin of Product

United States

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